molecular formula C8H4Cl2N2 B1295908 4,7-Dichloroquinazoline CAS No. 2148-57-4

4,7-Dichloroquinazoline

Cat. No.: B1295908
CAS No.: 2148-57-4
M. Wt: 199.03 g/mol
InChI Key: FDPHWQSGEWRZOL-UHFFFAOYSA-N
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Description

4,7-Dichloroquinazoline is an organic compound with the chemical formula C8H4Cl2N2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is known for its applications in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

It’s worth noting that this compound is often used as a building block in the synthesis of various pharmaceuticals , which suggests its potential to interact with a variety of biological targets.

Mode of Action

As a chemical intermediate, its mode of action would largely depend on the final compound it is used to synthesize .

Pharmacokinetics

It’s known that the compound has a molecular weight of 19904 , which could influence its bioavailability and pharmacokinetic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,7-Dichloroquinazoline can be synthesized through several methods. One common method involves the reaction of dichloroaniline with potassium chlorofluorate . Another method involves the use of trichlorophosphate at elevated temperatures .

Industrial Production Methods: The industrial preparation of this compound typically involves the reaction of 7-chloro-3H-quinazolin-4-one with trichlorophosphate at 100°C for three hours. The resulting solution is then concentrated under vacuum and co-concentrated from toluene to provide the desired compound .

Comparison with Similar Compounds

Properties

IUPAC Name

4,7-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPHWQSGEWRZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287235
Record name 4,7-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2148-57-4
Record name 2148-57-4
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Record name 4,7-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Dichloroquinazoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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